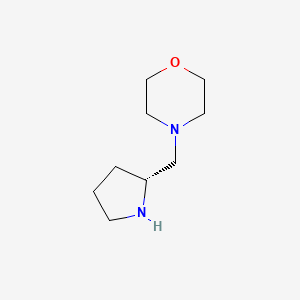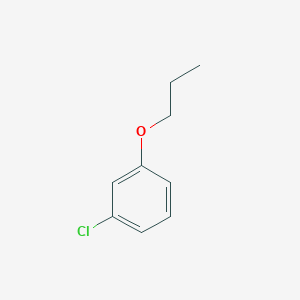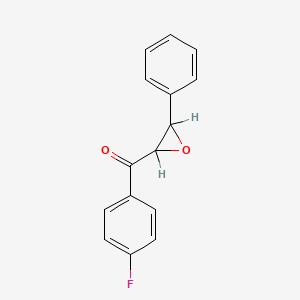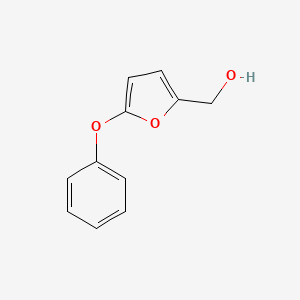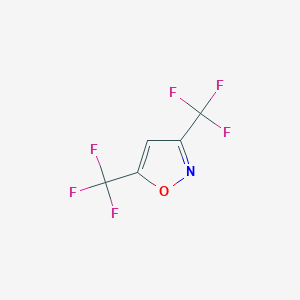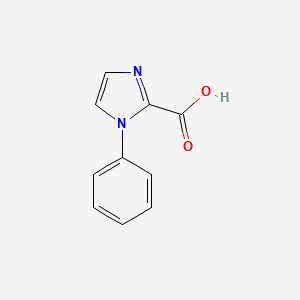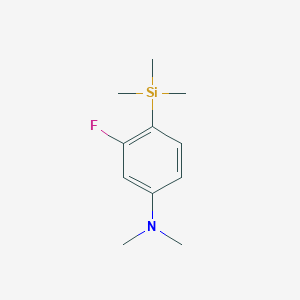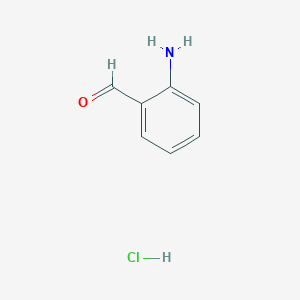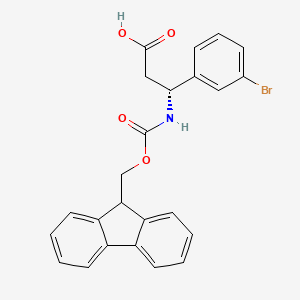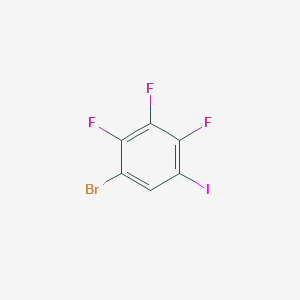
1-Bromo-2,3,4-trifluoro-5-iodobenzene
Übersicht
Beschreibung
1-Bromo-2,3,4-trifluoro-5-iodobenzene is a chemical compound with the CAS Number: 530145-57-4 . It has a molecular weight of 336.88 and its IUPAC name is 1-bromo-2,3,4-trifluoro-5-iodobenzene . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-2,3,4-trifluoro-5-iodobenzene is 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-2,3,4-trifluoro-5-iodobenzene is a liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzofurans
1-Bromo-2-iodobenzenes, closely related to 1-Bromo-2,3,4-trifluoro-5-iodobenzene, have been utilized in the CuI-catalyzed synthesis of benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, yielding benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).
Precursors for Organic Transformations
1,2-Dibromobenzenes, which include compounds like 1-Bromo-2,3,4-trifluoro-5-iodobenzene, are valuable precursors in organic transformations, particularly in reactions involving the formation of benzynes. They serve as intermediates in various synthetic sequences including bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Electrochemical Fluorination Studies
The compound has been studied in the context of electrochemical fluorination of halobenzenes. Such studies provide insights into the formation mechanisms of various fluorinated compounds during electrolysis, revealing key aspects of the reaction process and the nature of the by-products formed (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Carbon-Heteroatom Bond Cleavage
Research on the electrochemical reductive cleavage of carbon–iodine bonds in halogen-substituted benzenes like 5-bromo-1,3-dichloro-2-iodobenzene, closely related to 1-Bromo-2,3,4-trifluoro-5-iodobenzene, has provided insights into the mechanistic aspects of these reactions. This includes studies on the existence of transient species during these electrochemical processes (Prasad & Sangaranarayanan, 2004).
Fluoroalkylation Reactions
The compound has potential applications in fluoroalkylation reactions. Studies have explored the reactivity of α,α-difluoroalkyl copper species in the fluoroalkylation of iodobenzenes, demonstrating the crucial role of the R substituent in these reactions (Zhu, Ni, Gao, & Hu, 2015).
Eigenschaften
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBAZXMUXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trifluoro-5-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



